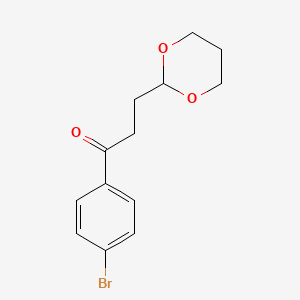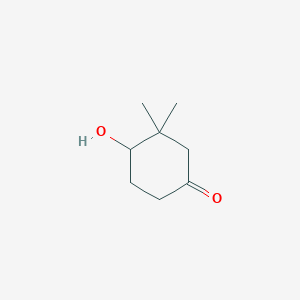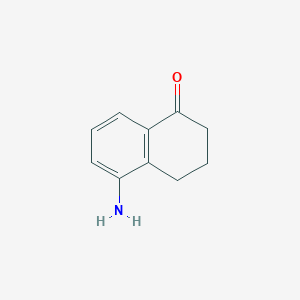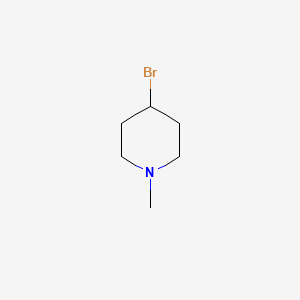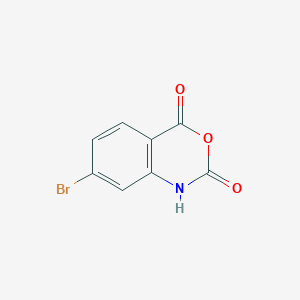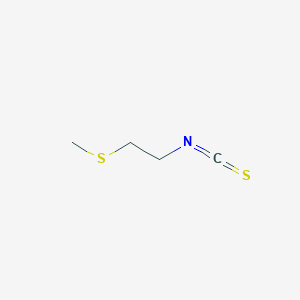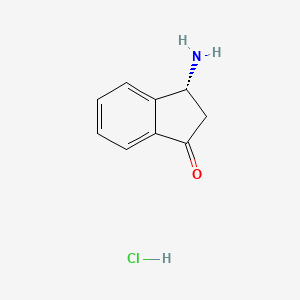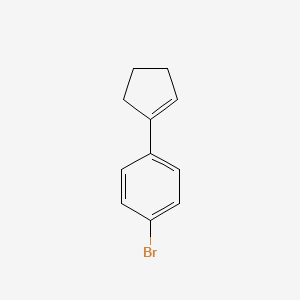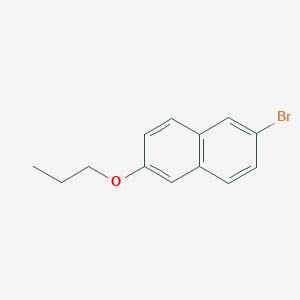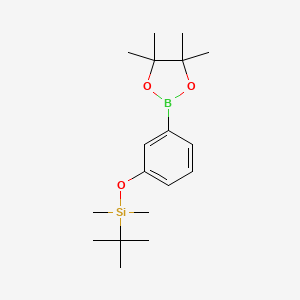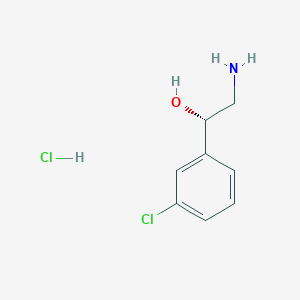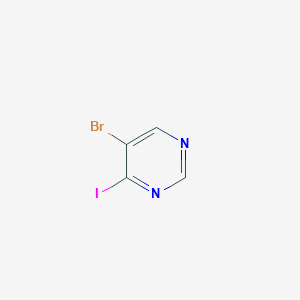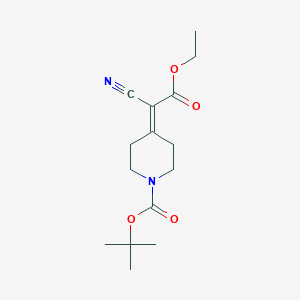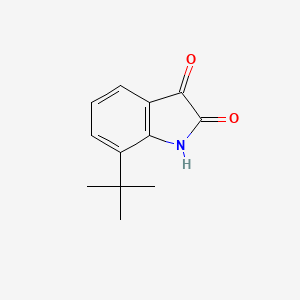
7-(tert-Butyl)indoline-2,3-dione
Overview
Description
7-(tert-Butyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the 7th position of the indoline-2,3-dione structure. Indoline derivatives are significant in various fields due to their diverse biological and chemical properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-(tert-butyl)indoline-2,3-dione, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
7-(tert-Butyl)indoline-2,3-dione plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress. Furthermore, this compound can inhibit the NF-κB pathway, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. Additionally, this compound can activate transcription factors such as Nrf2, leading to the upregulation of antioxidant genes. These molecular interactions contribute to its protective effects against oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can maintain its protective effects on cellular function over extended periods. Its efficacy may decrease with prolonged exposure to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause toxic effects, such as liver damage and impaired kidney function. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, this compound can modulate the activity of enzymes involved in antioxidant defense, enhancing the cell’s ability to detoxify reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s lipophilicity allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its protective effects. Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which can affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with tert-butyl reagents under specific conditions. One common method includes the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, which can be further transformed into indoline-2,3-diones under air . Another approach involves the use of tert-butyl-substituted triazinoindole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indoline derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
7-(tert-Butyl)indoline-2,3-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.
tert-Butyl-substituted indoles: Similar in structure but may have different substitution patterns affecting their reactivity and biological properties.
Uniqueness
7-(tert-Butyl)indoline-2,3-dione is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other indoline derivatives and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
7-tert-butyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXVLYLDZCGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483509 | |
| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-00-2 | |
| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


